Cas no 898758-84-4 (2-Cyclobutanoyloxazole)

2-Cyclobutanoyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutanoyl group. This structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical research. The cyclobutanoyl moiety enhances steric and electronic properties, facilitating selective transformations, while the oxazole core serves as a key scaffold for bioactive molecules. Its stability under mild conditions and compatibility with diverse reaction conditions make it a practical intermediate for constructing complex architectures. Researchers leverage its balanced lipophilicity and polarity in drug design, particularly for targeting enzyme inhibition or modulating pharmacokinetic profiles. The compound’s well-defined synthetic pathways further support reproducible applications in medicinal chemistry and materials science.
2-Cyclobutanoyloxazole structure
2-Cyclobutanoyloxazole structure
Product name:2-Cyclobutanoyloxazole
CAS No:898758-84-4
MF:C8H9NO2
Molecular Weight:151.1626
MDL:MFCD07699309
CID:1946086
PubChem ID:24723607

2-Cyclobutanoyloxazole 化学的及び物理的性質

名前と識別子

    • 2-CYCLOBUTANOYLOXAZOLE
    • cyclobutyl-oxazol-2-yl-methanone
    • LogP
    • Cyclobutyl(1,3-oxazol-2-yl)methanone
    • 898758-84-4
    • AKOS006285874
    • DTXSID00642045
    • MFCD07699309
    • 2-Cyclobutanoyloxazole
    • MDL: MFCD07699309
    • インチ: InChI=1S/C8H9NO2/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2
    • InChIKey: KSNKHOVJWRUTTM-UHFFFAOYSA-N
    • SMILES: C1CC(C1)C(=O)C2=NC=CO2

計算された属性

  • 精确分子量: 151.063328530Da
  • 同位素质量: 151.063328530Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

  • 密度みつど: 1.218
  • Boiling Point: 258°C at 760 mmHg
  • フラッシュポイント: 109.8°C
  • Refractive Index: 1.532

2-Cyclobutanoyloxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C083010-250mg
2-Cyclobutanoyloxazole
898758-84-4
250mg
$ 440.00 2022-06-01
abcr
AB362718-1 g
2-Cyclobutanoyloxazole, 97%; .
898758-84-4 97%
1 g
€954.60 2023-07-19
Fluorochem
202600-2g
2-Cyclobutanoyloxazole
898758-84-4 97%
2g
£837.00 2022-03-01
Ambeed
A501952-1g
2-Cyclobutanoyloxazole
898758-84-4 95+%
1g
$517.0 2024-04-16
A2B Chem LLC
AH90269-1g
2-Cyclobutanoyloxazole
898758-84-4 97%
1g
$660.00 2024-04-19
abcr
AB362718-2 g
2-Cyclobutanoyloxazole, 97%; .
898758-84-4 97%
2 g
€1,400.00 2023-07-19
Fluorochem
202600-1g
2-Cyclobutanoyloxazole
898758-84-4 97%
1g
£554.00 2022-03-01
Fluorochem
202600-5g
2-Cyclobutanoyloxazole
898758-84-4 97%
5g
£1702.00 2022-03-01
A2B Chem LLC
AH90269-2g
2-Cyclobutanoyloxazole
898758-84-4 97%
2g
$973.00 2024-04-19
abcr
AB362718-2g
2-Cyclobutanoyloxazole, 97%; .
898758-84-4 97%
2g
€1400.00 2025-02-20

2-Cyclobutanoyloxazole 関連文献

2-Cyclobutanoyloxazoleに関する追加情報

Professional Introduction to Compound with CAS No. 898758-84-4 and Product Name: 2-Cyclobutanoyloxazole

The compound with the CAS number 898758-84-4 and the product name 2-Cyclobutanoyloxazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and molecular innovation. The presence of a cyclobutane moiety linked to an oxazole ring introduces a distinct set of chemical properties that make it a valuable candidate for further exploration.

2-Cyclobutanoyloxazole is distinguished by its molecular architecture, which combines the rigidity of the cyclobutane ring with the electron-deficient nature of the oxazole heterocycle. This structural combination not only imparts unique electronic and steric properties but also opens up diverse possibilities for chemical modifications and functionalization. Such characteristics are highly sought after in the design of novel pharmaceuticals, where specific interactions with biological targets are crucial for efficacy and selectivity.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their widespread presence in bioactive molecules. The oxazole ring, in particular, is a well-known scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions. When fused or appended to other functional groups, such as the cyclobutane unit in 2-Cyclobutanoyloxazole, it can enhance binding affinity and modulate metabolic stability.

The cyclobutane ring itself contributes to the compound's overall rigidity, which can be advantageous in drug design by reducing conformational flexibility. This rigidity helps in stabilizing the binding of the molecule to its target, thereby improving its pharmacological activity. Additionally, the presence of a carbonyl group (acetyl group) in 2-Cyclobutanoyloxazole provides opportunities for further derivatization, allowing chemists to tailor the compound's properties for specific applications.

Recent studies have highlighted the potential of 2-Cyclobutanoyloxazole as a building block for more complex molecules. Researchers have explored its reactivity in various cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions enable the introduction of diverse substituents at strategic positions within the molecule, expanding its chemical space and utility. For instance, palladium-catalyzed coupling reactions have been employed to attach aryl or vinyl groups to the cyclobutane ring or the oxazole moiety, generating novel derivatives with tailored biological activities.

The pharmaceutical industry has shown particular interest in derivatives of 2-Cyclobutanoyloxazole due to their potential as kinase inhibitors or modulators of other enzyme systems. Kinases play a pivotal role in numerous cellular processes, making them attractive targets for therapeutic intervention. The structural features of 2-Cyclobutanoyloxazole suggest that it could interact with kinase active sites or allosteric pockets, potentially leading to the development of drugs that regulate cellular signaling pathways.

In addition to its applications in drug discovery, 2-Cyclobutanoyloxazole has found utility in materials science and agrochemical research. Its unique structural motifs make it a promising candidate for designing advanced materials with specific optical or electronic properties. Furthermore, modifications to its molecular structure could lead to compounds with enhanced biological activity as pesticides or herbicides.

The synthesis of 2-Cyclobutanoyloxazole presents both challenges and opportunities for synthetic chemists. While the cyclobutane ring is relatively stable under standard conditions, introducing functional groups without compromising its integrity requires careful consideration of reaction conditions and protecting group strategies. Advances in catalytic methods have made it possible to achieve selective transformations on this scaffold, enabling efficient access to complex derivatives.

One particularly noteworthy aspect of 2-Cyclobutanoyloxazole is its potential as an intermediate in the synthesis of biologically active natural products. Many natural compounds exhibit remarkable therapeutic effects but are difficult or impossible to synthesize from scratch due to their complex structures. By leveraging 2-Cyclobutanoyloxazole as a key building block, chemists can streamline synthetic routes and accelerate the discovery of new drugs.

The growing body of research on 2-Cyclobutanoyloxazole underscores its significance as a versatile chemical entity with broad applications across multiple disciplines. As our understanding of its properties and reactivity continues to evolve, we can expect further innovations that will expand its utility in pharmaceuticals, materials science, and beyond. The compound exemplifies how structural innovation can drive progress in chemistry and related fields.

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Amadis Chemical Company Limited
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